![molecular formula C20H13F3N2O2S B3009376 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine CAS No. 315683-75-1](/img/structure/B3009376.png)
5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a thienopyrimidine derivative that has been found to have a variety of interesting biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Antiviral Activity
Compounds structurally related to 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine have been investigated for their antiviral activities. For instance, derivatives of 2,4-diaminopyrimidine have shown marked inhibition of retrovirus replication in cell culture, with some exhibiting significant inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. These findings suggest the potential of thieno[2,3-d]pyrimidine derivatives in antiretroviral therapy (Hocková et al., 2003).
Herbicidal Activity
Research into the herbicidal activity of dimethoxypyrimidines and related compounds, including those with a thieno[2,3-d]pyrimidine structure, has demonstrated that these molecules exhibit high herbicidal activity. The introduction of specific substituents, such as the 3-trifluoromethyl group, optimizes this effect. These compounds target the Hill reaction in photosynthesis, highlighting their potential use in developing new herbicides with specific action modes (Nezu et al., 1996).
Antimicrobial and Anti-inflammatory Agents
The modification of the thieno[2,3-d]pyrimidine ring has also been explored for enhancing antibacterial, antifungal, and anti-inflammatory activities. A study on new series of thieno[2,3-d]pyrimidine heterocyclic compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, suggesting the utility of these compounds in developing new antimicrobial and anti-inflammatory drugs (Tolba et al., 2018).
Anticancer Agents
The synthesis and evaluation of novel thieno[2,3-d]pyrimidine derivatives have shown significant promise in anticancer research. Certain derivatives have been found to possess potent in-vitro anticancer activities against various human tumor cell lines, underlining the potential of these compounds in cancer therapy (Tiwari et al., 2016).
Anticonvulsant Activities
Studies have also demonstrated the anticonvulsant activities of thieno[2,3-d]pyrimidine derivatives. These compounds have been evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with some showing high activity levels. This indicates the potential application of these compounds in developing new treatments for epilepsy and related disorders (Wang et al., 2015).
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2S/c1-26-14-7-5-12(6-8-14)16-10-28-19-17(16)18(24-11-25-19)27-15-4-2-3-13(9-15)20(21,22)23/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFHBQGIACCELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

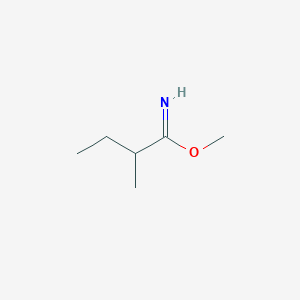
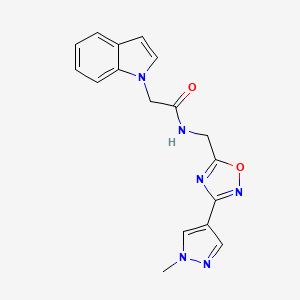

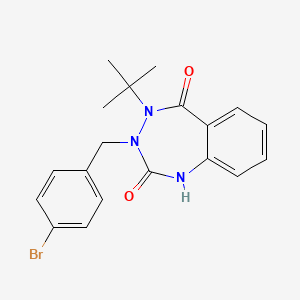
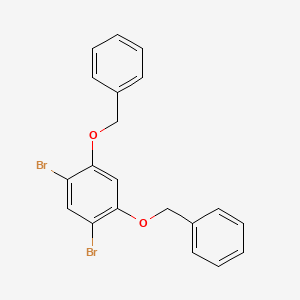
![N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B3009303.png)
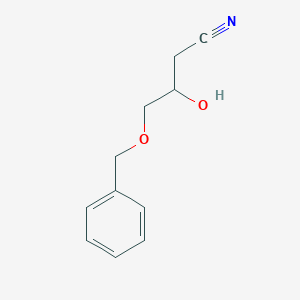
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B3009308.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B3009309.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)
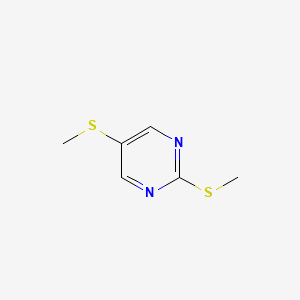

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)